
1-Methylpyridin-1-ium;triiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpyridin-1-ium;triiodide is a chemical compound that consists of a 1-methylpyridinium cation and a triiodide anion The 1-methylpyridinium cation is a derivative of pyridine, where a methyl group is attached to the nitrogen atom, making it a quaternary ammonium ion The triiodide anion is composed of three iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methylpyridin-1-ium;triiodide can be synthesized through the reaction of pyridine with methyl iodide, followed by the addition of iodine to form the triiodide anion. The reaction can be represented as follows: [ \text{C}_5\text{H}_5\text{N} + \text{CH}_3\text{I} \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]^+ \text{I}^- ] [ [\text{C}_5\text{H}_5\text{NCH}_3]^+ \text{I}^- + \text{I}_2 \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]^+ \text{I}_3^- ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include purification steps such as recrystallization to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
1-Methylpyridin-1-ium;triiodide undergoes various chemical reactions, including:
Oxidation: The triiodide anion can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: The compound can be reduced to form iodide ions.
Substitution: The methyl group on the pyridinium ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium thiosulfate can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Iodine and other oxidized products.
Reduction: Iodide ions.
Substitution: Various substituted pyridinium compounds.
Aplicaciones Científicas De Investigación
1-Methylpyridin-1-ium;triiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-methylpyridin-1-ium;triiodide involves its interaction with molecular targets and pathways. The triiodide anion can act as an oxidizing agent, affecting various biochemical processes. The methylpyridinium cation can interact with cellular components, potentially leading to biological effects such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylpyridinium chloride: Similar structure but with a chloride anion instead of triiodide.
N-Methylpyridinium bromide: Similar structure but with a bromide anion.
2-Chloro-1-methylpyridinium iodide: A derivative with a chloro group on the pyridinium ring.
Uniqueness
1-Methylpyridin-1-ium;triiodide is unique due to the presence of the triiodide anion, which imparts distinct chemical and physical properties. The triiodide anion’s ability to participate in redox reactions makes this compound particularly valuable in various applications.
Propiedades
Número CAS |
36968-39-5 |
|---|---|
Fórmula molecular |
C6H8I3N |
Peso molecular |
474.85 g/mol |
Nombre IUPAC |
1-methylpyridin-1-ium;triiodide |
InChI |
InChI=1S/C6H8N.I3/c1-7-5-3-2-4-6-7;1-3-2/h2-6H,1H3;/q+1;-1 |
Clave InChI |
BNGFQPVIQKZXBC-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=CC=CC=C1.I[I-]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




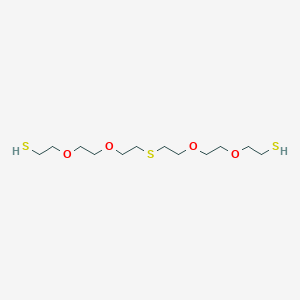
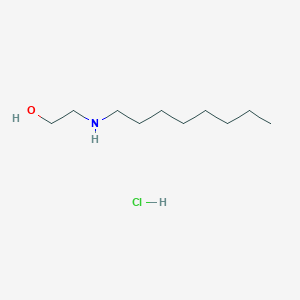

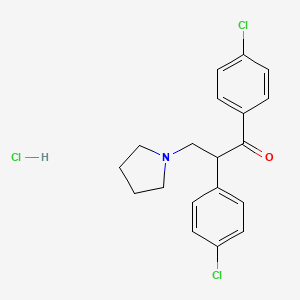
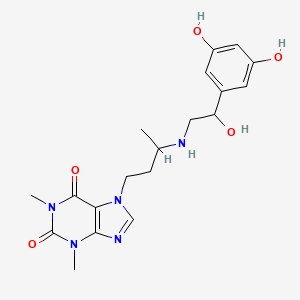
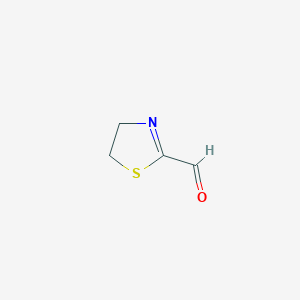
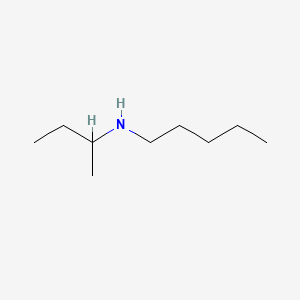
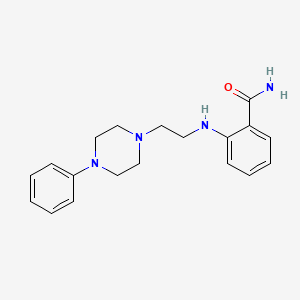

![4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrofluoride](/img/structure/B14672818.png)


